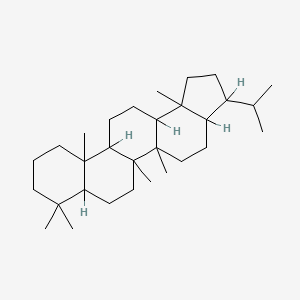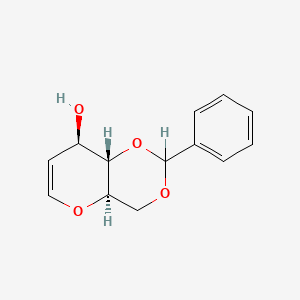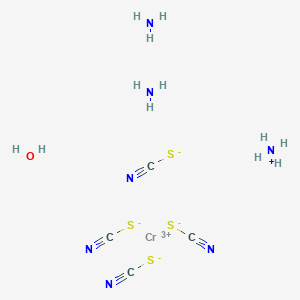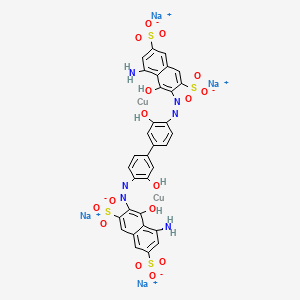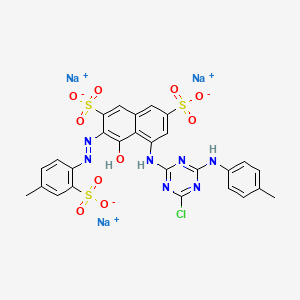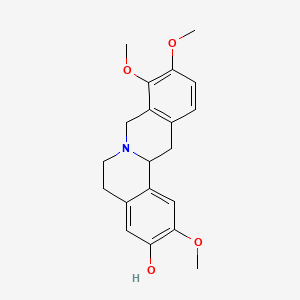![molecular formula C50H38BrN4O2Pd+ B1143910 Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] CAS No. 1242081-29-3](/img/structure/B1143910.png)
Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of palladium complexes has garnered attention for their potential applications in catalysis, including olefin polymerization and oxidative amination reactions. The synthesis of late transition metal complexes, particularly those involving palladium, has been explored for their versatile chemical properties and applications in organic synthesis (Hurtado et al., 2013).
Synthesis Analysis
Palladium complexes can be synthesized through various methods, including the reaction of palladium salts with ligands under specific conditions to form complexes with desired properties. For example, the oxidative addition of ligands to palladium centers forms complexes that are highly active in catalytic processes (Song et al., 2001).
Molecular Structure Analysis
The molecular structure of palladium complexes is pivotal in determining their reactivity and properties. X-ray diffraction analysis and spectroscopic methods are commonly used to characterize these complexes. The geometry around the palladium center and the nature of its ligands significantly influence the complex's stability and catalytic activity (Sharma et al., 2015).
Chemical Reactions and Properties
Palladium complexes are renowned for their catalytic prowess, especially in cross-coupling reactions, which are cornerstone methodologies in organic synthesis. Their ability to facilitate various chemical transformations, including C-C bond formation, is attributed to the versatile oxidation states and reactivity of the palladium center (Cho et al., 2004).
Physical Properties Analysis
The physical properties of palladium complexes, such as solubility, melting point, and luminescence, can be tailored by modifying the ligand environment around the palladium center. These properties are crucial for the application of palladium complexes in materials science and photophysical studies (Daran et al., 2019).
Chemical Properties Analysis
The chemical properties of palladium complexes, including reactivity, stability, and catalytic activity, are influenced by the ligands attached to the palladium center. The design of ligands to modulate these properties is a key area of research, aiming to develop more efficient and selective catalysts for organic synthesis and other chemical transformations (Rani et al., 2017).
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Synthesis
Catalysis and Ligand Behavior : Palladium complexes, including those with imidazoline derivatives, are known for their catalytic activities, particularly in cross-coupling reactions. For instance, palladium-catalyzed amination of aryl bromides with nitrogen-containing substrates has demonstrated high activity, suggesting the efficiency of palladium in facilitating the formation of C-N bonds (Grasa et al., 2001). This process is vital for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis of Complex Molecules : Complexes similar to "Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]" are synthesized for their potential use as catalysts in organic synthesis. The structural versatility of these complexes allows for the development of novel reactions and the synthesis of challenging molecules with high precision and efficiency (Hyodo et al., 2011).
Structural and Electronic Properties
Crystal Structure Analysis : Studies on similar palladium complexes with bisimidazole derivatives have explored their crystal structures, providing insights into their potential as inclusion hosts due to specific solvent interactions and supramolecular features (Felsmann et al., 2012). Understanding these structural properties is crucial for designing efficient catalysts and materials with desired chemical and physical attributes.
Metallophilic Interactions : The synthesis and structural characterization of cationic NCN palladium(II) pincer complexes reveal intriguing Pd···Pd metallophilic interactions, which are significant for understanding the electronic properties and reactivity of these complexes (Rani et al., 2017). Such interactions could influence the catalytic activity and selectivity of palladium-based catalysts.
Eigenschaften
IUPAC Name |
[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;palladium(2+);bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H37N4O2.BrH.Pd/c55-49(39-28-15-5-16-29-39)53-45(37-24-11-3-12-25-37)43(35-20-7-1-8-21-35)51-47(53)41-32-19-33-42(34-41)48-52-44(36-22-9-2-10-23-36)46(38-26-13-4-14-27-38)54(48)50(56)40-30-17-6-18-31-40;;/h1-33,43-46H;1H;/q-1;;+2/p-1/t43-,44-,45-,46-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAGTVGVDHDPDZ-MPWDBGIYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=N2)C3=[C-]C(=CC=C3)C4=NC(C(N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(C(=N2)C3=[C-]C(=CC=C3)C4=N[C@H]([C@@H](N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H37BrN4O2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

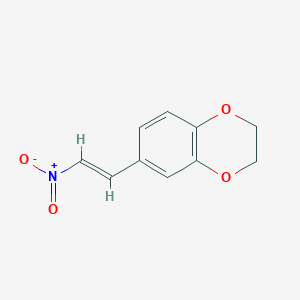
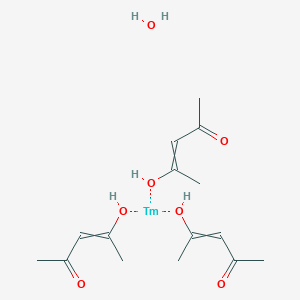

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)


